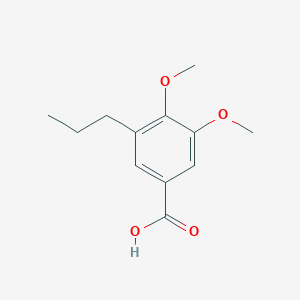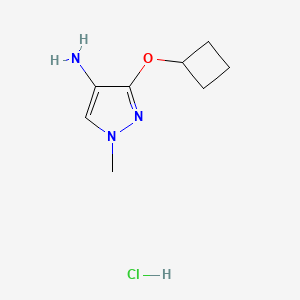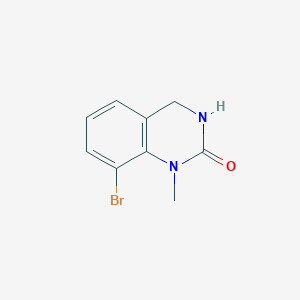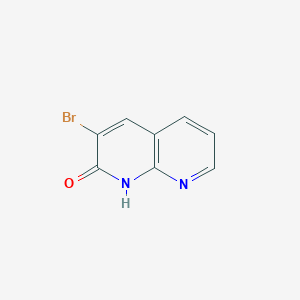
3,4-Dimethoxy-5-propylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4-Dimethoxy-5-propylbenzoic acid” is a chemical compound with the molecular formula C12H16O4 . It is a derivative of benzoic acid, which is characterized by the presence of two methoxy groups (-OCH3) and a propyl group (-CH2CH2CH3) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “3,4-Dimethoxy-5-propylbenzoic acid” consists of a benzene ring with two methoxy groups and a propyl group attached, along with a carboxylic acid group . The average mass of the molecule is 224.253 Da .Aplicaciones Científicas De Investigación
Light-Triggered Molecule-Scale Drug Dosing Devices
Research has demonstrated the development of photolabile conjugates that can be kinetically controlled to release drugs upon exposure to light. These conjugates, synthesized from compounds like 3,5-dimethoxybenzoin, have been incorporated into hydrogels to create dosing devices that function at the molecular level, releasing precise doses of drugs in response to applied light. This paradigm offers a novel approach for controlled drug delivery, highlighting the potential of 3,4-Dimethoxy-5-propylbenzoic acid derivatives in creating advanced therapeutic applications (McCoy et al., 2007).
Antioxidant Activity and Physicochemical Properties
A study on novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, synthesized from reactions involving compounds like 3,4-Dimethoxy-5-propylbenzoic acid, showed significant in vitro antioxidant activities. These activities were assessed through various assays, comparing the compounds to standard antioxidants. The research also explored their physicochemical properties, including solubility and lipophilicity, demonstrating their potential as antioxidants with various applications in medical and material sciences (Yüksek et al., 2015).
Anti-Sickling, Analgesic, and Anti-Inflammatory Properties
Compounds related to 3,4-Dimethoxy-5-propylbenzoic acid have been investigated for their potential in managing sickle cell disease. The effects of 3,5-dimethoxy-4-hydroxybenzoic acid on hemoglobin S (Hb S) polymerization, analgesia, and inflammation were studied, indicating significant inhibition of Hb S polymerization and potential value in sickle cell disease management. These findings suggest the therapeutic applications of such compounds in treating pain and inflammation associated with sickle cell disease (Gamaniel et al., 2000).
Synthesis and Applications in Liquid Crystal Technology
Research has also focused on the synthesis of 3,4-Dimethoxy-5-propylbenzoic acid derivatives for use in liquid crystal technology. One study detailed the synthesis of novel 4,6-dimethoxy-5-(heterocycles)benzofuran starting from naturally occurring visnagin, exploring their anti-inflammatory, analgesic, and anticonvulsant activities. Such compounds exhibit significant activities, highlighting their potential in pharmaceutical applications and the development of materials with specific physicochemical properties (El-Sawy et al., 2014).
Photolabile Linkers for Biomolecule Manipulation
Another study introduced a photolabile 3',5'-dimethoxybenzoin-based linker for solid-phase synthetic procedures, offering a method for the fast and quantitative release of tethered molecules upon UV irradiation. This development underscores the potential of 3,4-Dimethoxy-5-propylbenzoic acid derivatives in creating linkers for the manipulation of biomolecules, facilitating various biochemical and pharmaceutical research applications (Chumachenko et al., 2011).
Propiedades
IUPAC Name |
3,4-dimethoxy-5-propylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-5-8-6-9(12(13)14)7-10(15-2)11(8)16-3/h6-7H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFWOYHORZAMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)C(=O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxy-5-propylbenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B2845004.png)
![([4-(1-Methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]thio)acetic acid](/img/structure/B2845005.png)
![3-[1-(1H-Pyrrole-2-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2845008.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2845009.png)


![N-(3-methoxybenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2845014.png)
![N-[4-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2845015.png)

![4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2845018.png)
![Methyl 4-[({[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2845021.png)
![3-(4-methoxyphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2845025.png)

